Cas no 2413897-02-4 (2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid)

2-{(tert-Butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid is a versatile intermediate in organic synthesis, particularly valuable for its functional groups that enable selective modifications. The tert-butoxycarbonyl (Boc) protecting group enhances stability during reactions, while the chloro and hydroxy substituents offer distinct reactivity for further derivatization. Its benzoic acid moiety facilitates conjugation or salt formation, broadening its utility in pharmaceutical and agrochemical applications. The compound’s well-defined structure ensures consistent performance in multi-step syntheses, making it a reliable choice for constructing complex molecules. Its compatibility with standard purification techniques further underscores its practicality in research and industrial settings.
2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid structure
2413897-02-4 structure
Product name:2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid
CAS No:2413897-02-4
MF:C12H14ClNO5
MW:287.696262836456
CID:5674447
PubChem ID:165769192

2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2413897-02-4
    • 2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
    • EN300-26664687
    • 2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid
    • Inchi: 1S/C12H14ClNO5/c1-12(2,3)19-11(18)14-8-6(10(16)17)4-5-7(13)9(8)15/h4-5,15H,1-3H3,(H,14,18)(H,16,17)
    • InChI Key: NFEIUYKUYPNWAZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(=O)O)=C(C=1O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 287.0560502g/mol
  • Monoisotopic Mass: 287.0560502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 95.9Ų

2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26664687-5g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4
5g
$1779.0 2023-09-12
Enamine
EN300-26664687-2.5g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4 95.0%
2.5g
$1202.0 2025-03-20
Enamine
EN300-26664687-0.05g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4 95.0%
0.05g
$515.0 2025-03-20
Enamine
EN300-26664687-0.5g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4 95.0%
0.5g
$589.0 2025-03-20
Enamine
EN300-26664687-0.25g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4 95.0%
0.25g
$564.0 2025-03-20
Enamine
EN300-26664687-10.0g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4 95.0%
10.0g
$2638.0 2025-03-20
Enamine
EN300-26664687-1g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4
1g
$614.0 2023-09-12
Enamine
EN300-26664687-10g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4
10g
$2638.0 2023-09-12
Enamine
EN300-26664687-0.1g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4 95.0%
0.1g
$540.0 2025-03-20
Enamine
EN300-26664687-1.0g
2-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2413897-02-4 95.0%
1.0g
$614.0 2025-03-20

2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid Related Literature

Additional information on 2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid

Compound CAS No 2413897-02-4: 2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic Acid

The compound 2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid, with CAS number 2413897-02-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butoxy carbonyl amino group, a chlorine substituent, and a hydroxyl group attached to a benzoic acid backbone. These functional groups contribute to its diverse chemical properties and potential applications in various scientific domains.

Recent studies have highlighted the importance of this compound in drug discovery and development. The presence of the tert-butoxy carbonyl amino group (tert-butoxycarbonylamino) makes it a valuable intermediate in peptide synthesis, where it serves as a protecting group for amino acids. This functionality enhances its utility in the construction of complex molecules, including biologically active compounds.

The chlorine substituent at the para position of the benzoic acid ring introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. This feature is particularly advantageous in medicinal chemistry, where such substituents are often used to modulate the pharmacokinetic properties of drugs, such as absorption, distribution, metabolism, and excretion (ADME).

The hydroxyl group (hydroxy) at the meta position further adds to the compound's versatility. It can participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors. This property makes the compound a promising candidate for designing drugs targeting specific therapeutic areas, including inflammation, cancer, and neurodegenerative diseases.

Recent advancements in synthetic chemistry have enabled more efficient methods for the preparation of this compound. Researchers have explored green chemistry approaches to synthesize 2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid, minimizing environmental impact while maintaining high yields and purity. These methods often involve catalytic processes or biocatalysts to enhance reaction efficiency.

In terms of applications, this compound has shown potential in materials science as well. Its ability to form stable amide bonds makes it a candidate for constructing advanced materials, such as polyamides or hybrid organic-inorganic composites. These materials could find uses in electronics, sensors, and energy storage devices.

The latest research also suggests that 2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid may play a role in environmental remediation. Its functional groups could facilitate the removal of heavy metals from contaminated water through adsorption or precipitation mechanisms. This application aligns with growing interests in sustainable chemistry and green technologies.

In conclusion, 2-{(tert-butoxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid (CAS No 2413897-02-4) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure endows it with versatile properties that make it valuable in drug discovery, materials science, and environmental applications. As research continues to uncover new insights into its capabilities, this compound is poised to contribute even more significantly to advancing modern science and technology.

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